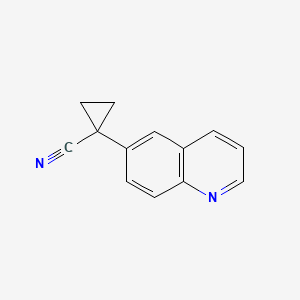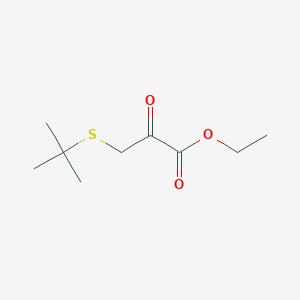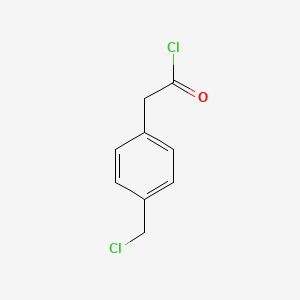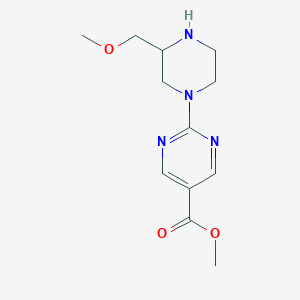
cis-4-(Azetidin-1-yl)-3-fluoropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-(Azetidin-1-yl)-3-fluoropiperidine is a chemical compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine atom at the third position and an azetidinyl group at the fourth position in the piperidine ring. The cis configuration indicates that the substituents are on the same side of the ring, which can influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Azetidin-1-yl)-3-fluoropiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Azetidinyl Group: The azetidinyl group can be added through nucleophilic substitution or addition reactions, often involving azetidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
cis-4-(Azetidin-1-yl)-3-fluoropiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions, particularly those involving nitrogen-containing heterocycles.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of cis-4-(Azetidin-1-yl)-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and azetidinyl group can influence the compound’s binding affinity and selectivity, potentially modulating biological pathways and exerting therapeutic effects. Detailed studies on its molecular targets and pathways are essential for understanding its full range of activities.
Vergleich Mit ähnlichen Verbindungen
(trans)-4-Azetidin-1-yl-3-fluoro-piperidine: The trans isomer, where the substituents are on opposite sides of the ring, may exhibit different chemical and biological properties.
4-Azetidin-1-yl-piperidine: A similar compound without the fluorine atom, which can be used to study the influence of fluorination on activity.
3-Fluoro-piperidine: A simpler compound with only the fluorine substitution, useful for understanding the role of the azetidinyl group.
Uniqueness: The unique combination of the fluorine atom and azetidinyl group in the cis configuration distinguishes cis-4-(Azetidin-1-yl)-3-fluoropiperidine from its analogs. This configuration can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H15FN2 |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
(3R,4S)-4-(azetidin-1-yl)-3-fluoropiperidine |
InChI |
InChI=1S/C8H15FN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h7-8,10H,1-6H2/t7-,8+/m1/s1 |
InChI-Schlüssel |
JYRRFTJTUNIUCA-SFYZADRCSA-N |
Isomerische SMILES |
C1CN(C1)[C@H]2CCNC[C@H]2F |
Kanonische SMILES |
C1CN(C1)C2CCNCC2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















